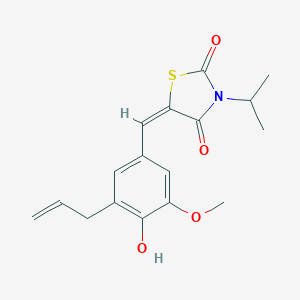![molecular formula C24H19ClN2OS2 B286313 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286313.png)
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been found to have potential applications in scientific research due to its unique properties. In
Mecanismo De Acción
The mechanism of action of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to interact with certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been found to have antibacterial and antifungal properties. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its unique properties. It has been found to have potential applications in a range of scientific research areas, including inflammation, cancer, and neurological disorders. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and cancerous diseases. Another potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research areas.
Métodos De Síntesis
The synthesis of 4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl mercaptan with 2-phenyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The yield of the reaction is around 60-70%.
Aplicaciones Científicas De Investigación
4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C24H19ClN2OS2 |
|---|---|
Peso molecular |
451 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H19ClN2OS2/c25-20-13-11-19(12-14-20)16-29-22-15-26-27(21-9-5-2-6-10-21)24(28)23(22)30-17-18-7-3-1-4-8-18/h1-15H,16-17H2 |
Clave InChI |
DDDIWNRYSVAVAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)

![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)

![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286249.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)
